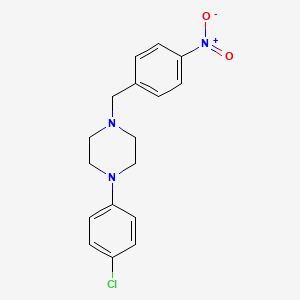![molecular formula C16H14N2OS B5673356 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5673356.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide, also known as BTA-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study. In
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to have potential applications in various areas of scientific research. One of the main areas of focus has been its anti-inflammatory properties. Studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In addition to its anti-inflammatory properties, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been found to have neuroprotective effects. Studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can protect neurons from oxidative stress and prevent neuronal cell death, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways. Studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been found to have antioxidant properties. Studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide in lab experiments is its well-established synthesis method. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can be produced in its pure form with high yield, making it a reliable candidate for research. However, one of the limitations of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. One area of focus is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to understand the exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide and its potential as a therapeutic agent for these diseases.
Another area of focus is the development of more soluble derivatives of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. This could potentially overcome the limitations of its low solubility in water and make it easier to work with in lab experiments.
In addition, further studies are needed to explore the potential applications of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide in other areas of scientific research, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide, or N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide, is a promising compound that has been studied for its potential applications in scientific research. Its anti-inflammatory, neuroprotective, and antioxidant properties make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Métodos De Síntesis
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzothiazole with 2-methylphenylacetic acid. The resulting product is then purified through recrystallization to obtain N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide in its pure form. This synthesis method has been well-established in the literature and has been used in various studies to produce N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide for research purposes.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-12(6-5-8-13(10)17-11(2)19)16-18-14-7-3-4-9-15(14)20-16/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSFROYIJNFKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)

![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)


![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)
![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)
![(3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5673315.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B5673331.png)
![7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5673337.png)
![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol](/img/structure/B5673339.png)
![(3R*,5R*)-N-[3-(methylthio)benzyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673340.png)
![3-{1-[4-(1H-imidazol-1-yl)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5673342.png)